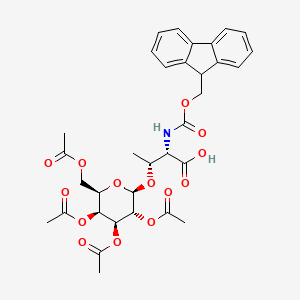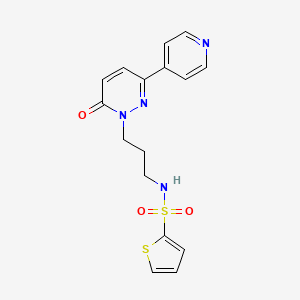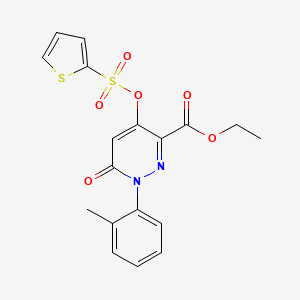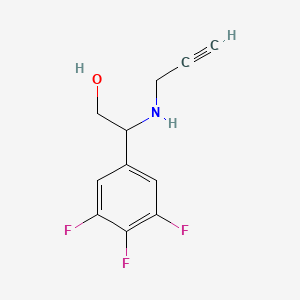
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of L-threonine, which is an essential amino acid. Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH is synthesized by attaching four acetylated D-galactose molecules to the hydroxyl group of L-threonine.
Wirkmechanismus
The mechanism of action of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH is not well understood. However, it is believed that the presence of the four acetylated D-galactose molecules on the hydroxyl group of L-threonine enhances the immunogenicity of the molecule. This may be due to the ability of the acetylated D-galactose molecules to interact with immune cells and stimulate an immune response.
Biochemical and physiological effects:
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH has been shown to have biochemical and physiological effects in various studies. For example, it has been shown to induce an immune response in mice when used as a glycopeptide antigen. Additionally, it has been shown to have antimicrobial activity against certain bacteria, although the mechanism of action for this activity is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH in lab experiments is its ability to enhance the immunogenicity of glycopeptide antigens. This can be useful in the development of vaccines against bacterial and viral infections. However, one of the limitations of using this compound is its high cost, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for research involving Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH. One direction is the development of new glycopeptide-based vaccines using this compound as a building block. Another direction is the investigation of the mechanism of action of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH, particularly in its antimicrobial activity. Additionally, the synthesis of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH using alternative methods or starting materials may be explored to reduce the cost of this compound.
Synthesemethoden
The synthesis of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH involves the attachment of four acetylated D-galactose molecules to the hydroxyl group of L-threonine. This reaction is catalyzed by a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. After the reaction is complete, the Fmoc protecting group is removed using a base such as piperidine to yield Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH.
Wissenschaftliche Forschungsanwendungen
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH has been used in various scientific research applications. One of the primary applications of this compound is in the development of glycopeptide-based vaccines. Glycopeptides are molecules that contain both protein and carbohydrate components, and they have been shown to be effective in inducing an immune response. Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH can be used as a building block to synthesize glycopeptide antigens, which can then be used to develop vaccines against bacterial and viral infections.
Eigenschaften
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28+,29+,30-,32-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSXZIRHPAUPGC-MEHVGXPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2900496.png)
![Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2900498.png)
![2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile](/img/structure/B2900501.png)

![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2900503.png)

![2,4-Dimethyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2900505.png)

![2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2900510.png)

![1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2900512.png)
